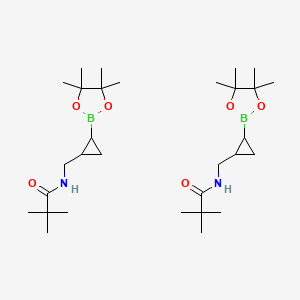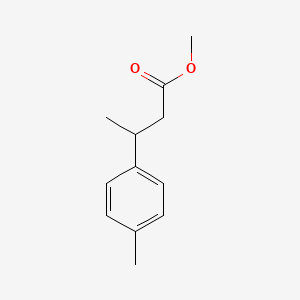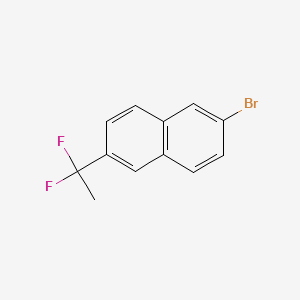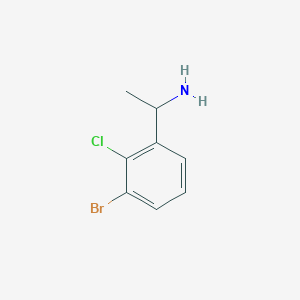
trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester: is a boronic ester derivative that has garnered attention in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Palladium or copper catalysts, often in the presence of bases like potassium carbonate (K₂CO₃)
Major Products:
Oxidation: Boronic acids or alcohols
Reduction: Alcohols
Substitution: Various substituted cyclopropyl derivatives
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used as a reagent in forming carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action for trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic ester group to the desired substrate. This process is often catalyzed by palladium or copper, which helps in the transmetalation step of the reaction .
Comparaison Avec Des Composés Similaires
- Cyclopropylboronic Acid Pinacol Ester
- trans-2-Phenylvinylboronic Acid Pinacol Ester
- trans-2-Chloromethylvinylboronic Acid Pinacol Ester
Uniqueness:
- Structural Features: The presence of the pivalamidomethyl group in trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
- Reactivity: Compared to other boronic esters, this compound may offer different reactivity profiles, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C30H56B2N2O6 |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl]propanamide |
InChI |
InChI=1S/2C15H28BNO3/c2*1-13(2,3)12(18)17-9-10-8-11(10)16-19-14(4,5)15(6,7)20-16/h2*10-11H,8-9H2,1-7H3,(H,17,18) |
Clé InChI |
KJAPVYGRYAAOKZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC2CNC(=O)C(C)(C)C.B1(OC(C(O1)(C)C)(C)C)C2CC2CNC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)


![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)


![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)

![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
